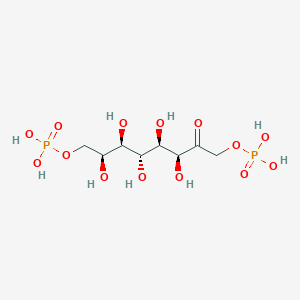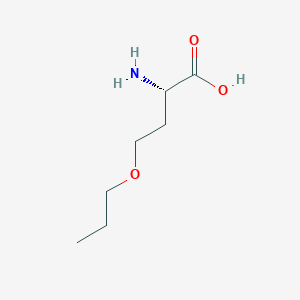
O-Propyl-L-homoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Propyl-L-homoserine (OPLH) is a small molecule that belongs to the class of N-acylhomoserine lactones (AHLs). These molecules are produced by many Gram-negative bacteria as signaling molecules to regulate gene expression and coordinate various physiological processes. OPLH has been extensively studied for its role in bacterial quorum sensing and its potential applications in biotechnology and medicine.
Mécanisme D'action
O-Propyl-L-homoserine acts as a signaling molecule by binding to specific receptors on the surface of bacterial cells. This binding triggers a cascade of intracellular signaling events that ultimately lead to changes in gene expression and physiological processes. The exact mechanism of action of O-Propyl-L-homoserine and other AHLs is still not fully understood, but it is thought to involve the modulation of DNA-binding proteins and other transcriptional regulators.
Effets Biochimiques Et Physiologiques
O-Propyl-L-homoserine has been shown to have a wide range of biochemical and physiological effects on bacterial cells. It can regulate the expression of genes involved in virulence, biofilm formation, and antibiotic resistance, as well as other physiological processes such as motility and cell division. O-Propyl-L-homoserine has also been shown to affect the production of secondary metabolites such as antibiotics and pigments.
Avantages Et Limitations Des Expériences En Laboratoire
O-Propyl-L-homoserine and other AHLs have several advantages as tools for studying bacterial quorum sensing. They are small molecules that can easily diffuse through bacterial membranes, and they are specific to particular bacterial species or strains. However, there are also limitations to their use, including the potential for cross-reactivity with other AHLs and the difficulty of studying their effects in complex microbial communities.
Orientations Futures
There are several areas of future research that could be explored in relation to O-Propyl-L-homoserine and other AHLs. These include the development of new synthetic analogs with improved properties, the exploration of the role of quorum sensing in host-microbe interactions, and the investigation of the potential applications of AHLs in biotechnology and medicine. Additionally, further research is needed to fully understand the mechanisms of action of AHLs and their effects on bacterial physiology and gene expression.
Méthodes De Synthèse
O-Propyl-L-homoserine can be synthesized by a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of L-homoserine with propionic anhydride in the presence of a base catalyst. Enzymatic synthesis involves the use of acyltransferase enzymes to catalyze the transfer of a propyl group from propionyl-CoA to L-homoserine.
Applications De Recherche Scientifique
O-Propyl-L-homoserine has been used extensively in scientific research as a tool to study bacterial quorum sensing and its role in various physiological processes. It has been shown to regulate the expression of a wide range of genes, including those involved in virulence, biofilm formation, and antibiotic resistance. O-Propyl-L-homoserine has also been used as a model molecule to study the structure-activity relationships of AHLs and to develop new synthetic analogs with improved properties.
Propriétés
Numéro CAS |
18312-28-2 |
|---|---|
Nom du produit |
O-Propyl-L-homoserine |
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
(2S)-2-amino-4-propoxybutanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
XZHHXWIVPJZZES-LURJTMIESA-N |
SMILES isomérique |
CCCOCC[C@@H](C(=O)O)N |
SMILES |
CCCOCCC(C(=O)O)N |
SMILES canonique |
CCCOCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



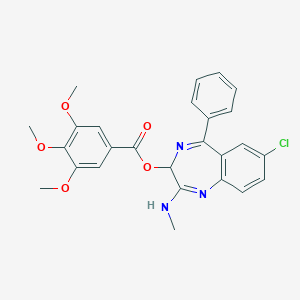
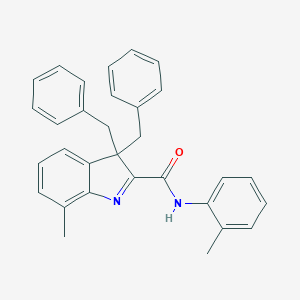


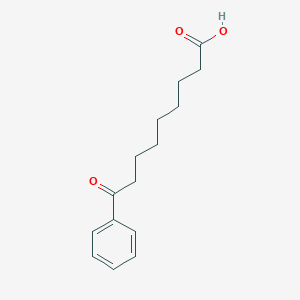
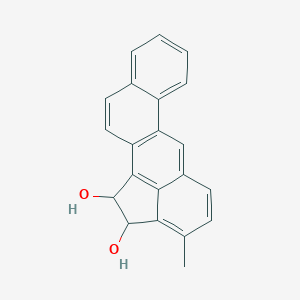

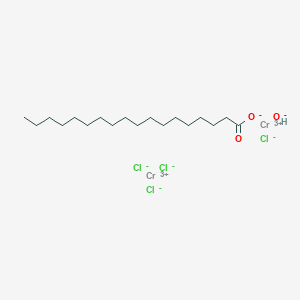

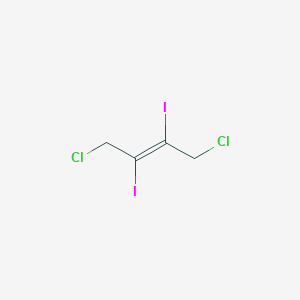

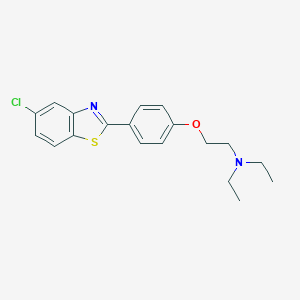
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
